3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine
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Overview
Description
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is an organic compound that features a methoxy group, a pyridin-2-ylmethyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with pyridin-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-2-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The pyridin-2-ylmethyl group may play a crucial role in binding to these targets, while the methoxy and amine groups could influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine
- 3-methoxy-N-(pyridin-4-ylmethyl)propan-1-amine
- 3-methoxy-N-(pyridin-2-ylmethyl)butan-1-amine
Uniqueness
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILXRCRMWIJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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